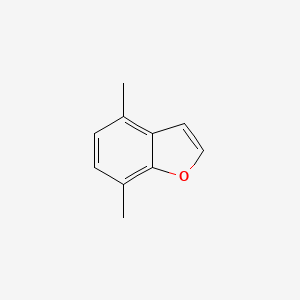

4,7-Dimethylbenzofuran

Übersicht

Beschreibung

4,7-Dimethylbenzofuran is a chemical compound of interest in various scientific studies due to its unique structure and potential applications. Although specific research directly addressing this compound was not found, studies on closely related compounds provide insight into the synthesis, molecular structure, chemical reactions, and properties of similar benzofuran derivatives.

Synthesis Analysis

The synthesis of dimethylbenzofuran derivatives involves multiple steps, including condensation, cyclization, and oxidation processes. For instance, 2-amino-4,5-dimethylbenzoic acid, a related compound, was synthesized from 3,4-dimethyl aniline through a series of reactions, highlighting the complex nature of synthesizing dimethylbenzofuran derivatives (Cheng Lin, 2013).

Molecular Structure Analysis

Molecular structure characterization techniques, such as Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), play a crucial role in confirming the structures of synthesized compounds. These analytical methods ensure the correct formation of the target molecule and provide detailed information on its molecular structure.

Chemical Reactions and Properties

Dimethylbenzofuran derivatives participate in various chemical reactions, including those leading to the synthesis of insecticidal compounds and materials for investigating processes like singlet fission, which could enhance solar cell efficiency. For example, a series of compounds were synthesized for insecticidal activity studies, demonstrating the chemical versatility of dimethylbenzofuran derivatives (Luo Xian, 2011).

Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antimikrobielle Wirkstoffe

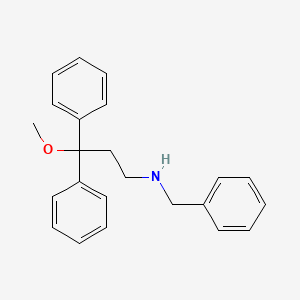

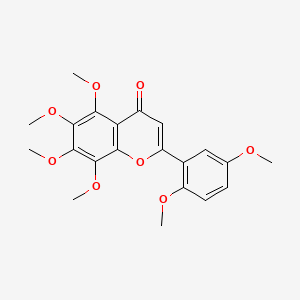

4,7-Dimethylbenzofuran-Derivate wurden als potente antimikrobielle Wirkstoffe identifiziert. Ihre Wirksamkeit gegen Bakterien und Viren macht sie wertvoll für die Entwicklung neuer Medikamente. Beispielsweise haben bestimmte Derivate vielversprechende Ergebnisse im Kampf gegen Bakterienstämme gezeigt, die gegen herkömmliche Antibiotika resistent sind {svg_1}.

Krebsforschung: Therapeutische Verbindungen

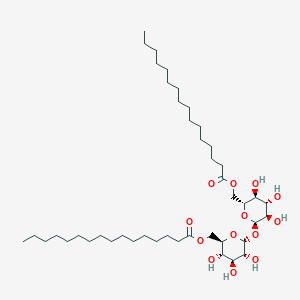

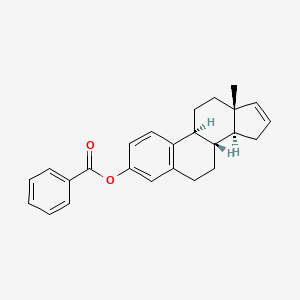

Die Forschung zeigt, dass Benzofuran-Derivate, einschließlich this compound, eine bedeutende Rolle in der Krebstherapie spielen können. Sie wurden als Anti-Tumor-Eigenschaften gefunden, was sie zu Kandidaten für die Entwicklung neuartiger Krebsmedikamente macht {svg_2}.

Neurodegenerative Erkrankungen: Inhibitoren

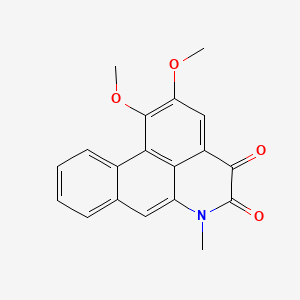

Verbindungen auf Basis des Benzofuran-Gerüsts, wie this compound, werden auf ihr Potenzial als Inhibitoren für Enzyme untersucht, die an neurodegenerativen Erkrankungen wie Alzheimer und Parkinson beteiligt sind. Ihre Fähigkeit, die Enzymaktivität zu modulieren, könnte zu neuen Behandlungen für diese Erkrankungen führen {svg_3}.

Landwirtschaft: Schädlingsbekämpfung

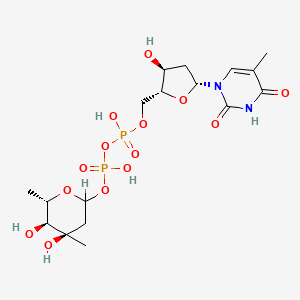

Im Agrarsektor werden Benzofuran-Derivate für ihren Einsatz in der Schädlingsbekämpfung untersucht. Ihre Eigenschaften könnten eine Alternative zu schädlicheren Chemikalien bieten, die derzeit verwendet werden, und einen sichereren Weg zum Schutz von Nutzpflanzen vor Schädlingen bieten {svg_4}.

Materialwissenschaften: Polymersynthese

Das strukturelle Grundgerüst von Benzofuran wird bei der Synthese verschiedener Polymere verwendet, darunter Polyamide und Polyester. This compound kann zur Entwicklung von Materialien mit bestimmten wünschenswerten Eigenschaften beitragen, wie z. B. erhöhter Haltbarkeit oder Flexibilität {svg_5}.

Nachwachsende Energien: Farbstoffsensibilisierte Solarzellen

Benzofuran-Derivate werden auch im Bereich der erneuerbaren Energien eingesetzt, insbesondere bei der Herstellung von farbstoffsensibilisierten Solarzellen. Diese Verbindungen können die Effizienz von Solarzellen verbessern und sie so effektiver bei der Umwandlung von Sonnenlicht in elektrische Energie machen {svg_6}.

Wirkmechanismus

Target of Action

The primary target of 4,7-Dimethylbenzofuran is the retinoic acid receptor beta (RARβ) . This receptor plays a crucial role in the regulation of cell growth and differentiation .

Mode of Action

This compound acts as a potent, orally bioavailable RARβ agonist . It selectively binds to the RARβ receptor, initiating a series of biochemical reactions that lead to the activation of the receptor . This activation is essential for retinoid-mediated neurite outgrowth of neurons .

Biochemical Pathways

Upon activation of the RARβ receptor, this compound stimulates axonal outgrowth in models of nerve injury, leading to functional recovery

Pharmacokinetics

This compound has beneficial physico-chemical properties. It is reasonably water-soluble and has sound permeability . It shows very high stability in human microsomes and has good oral bioavailability in both rat (80%) and dog (45%) with a low rate of blood clearance and a moderate half-life in both species .

Result of Action

The activation of the RARβ receptor by this compound leads to increased neurite outgrowth in vitro . It also induces sensory axon regrowth in vivo in a rodent model of crush and avulsion injury . Additionally, it has shown a novel function for RARβ in remyelination after peripheral nervous system/central nervous system injury .

Eigenschaften

IUPAC Name |

4,7-dimethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXVPEGRXODMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182875 | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28715-26-6 | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28715-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028715266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZF5S5L4YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4,7-Dimethylbenzofuran being identified in peony seed oil?

A1: This discovery is significant for several reasons. Firstly, it marks the first-ever reported instance of this compound being found in peony seed oil []. Secondly, the compound exhibits a distinctive aroma described as "grassy, lightly bitter, and fragrant" []. This unique aromatic profile contributes to the overall sensory experience of peony seed oil, making it potentially valuable for food and cosmetic applications.

Q2: Is there any connection between the structure of this compound and its potential biological activity?

A2: While the provided research on this compound in peony seed oil focuses primarily on its aroma profile, it's worth noting that structurally similar compounds, specifically benzofuran derivatives, have demonstrated biological activity as retinoic acid receptor (RAR) agonists []. These benzofuran derivatives, which share the core benzofuran structure with this compound, have shown potential in modulating immune responses and inflammation []. Further investigation is needed to determine if this compound exhibits similar biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)